2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-
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Overview
Description
2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- is a compound that belongs to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of urea and ethanolamine reagents, which are subjected to microwave irradiation in a chemical paste medium. This process utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinone derivatives, including 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-, often involves large-scale chemical synthesis. This can include the use of palladium-catalyzed N-arylation reactions with aryl bromides, which provide good yields of the desired product. The choice of reagents, solvents, and reaction conditions can significantly impact the efficiency and yield of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This action disrupts the translation process, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- include:
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and safety profile compared to linezolid.
Cycloserine: An antibiotic that, while technically an oxazolidinone, has a different mechanism of action and properties.
Uniqueness
What sets 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- apart from these similar compounds is its unique structural features and potential for diverse applications. The presence of the 3-butynyl and 3,4-dimethoxyphenyl groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
864755-88-4 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)but-3-ynyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO4/c1-18-13-7-6-12(11-14(13)19-2)5-3-4-8-16-9-10-20-15(16)17/h6-7,11H,4,8-10H2,1-2H3 |
InChI Key |
CJMICPVJMAXIBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCCN2CCOC2=O)OC |
Origin of Product |
United States |
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